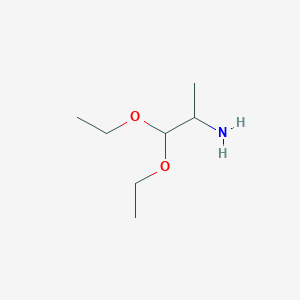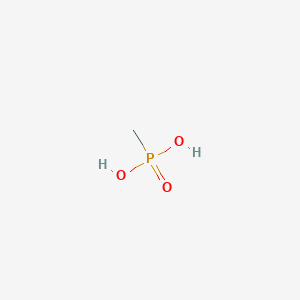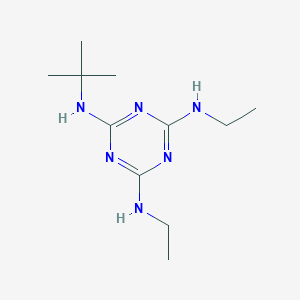
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine, also known as EBT, is a triazine-based compound that has been studied for its potential use in a variety of scientific and medical applications. It is a nitrogen-containing heterocyclic aromatic compound that has been found to have a wide range of biochemical and physiological effects. This compound has been studied for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent, as well as its potential to be used in the synthesis of other compounds. In
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
- Microwave irradiation in solvent-free conditions has been used to synthesize a series of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines. This method also allows the creation of polymer-supported triazines with applications in supramolecular combinatorial synthesis (Á. Díaz‐Ortiz et al., 2005).
Click Chemistry Applications
- Triazine derivatives have been used in click chemistry to prepare dendrimer cores and tripodal compounds, showcasing their utility in creating complex molecular structures (J. Seijas et al., 2014).
Flame Retardancy in Polypropylene Composites
- Synthesized triazine derivatives have been used to improve the flame retardancy of polypropylene, demonstrating their potential in enhancing material safety (A. Aldalbahi et al., 2020).
Structural and Cytotoxic Activity Analysis
- Studies on the structural characterization and cytotoxic activity of N2,N4,N6-triphenethyl-1,3,5-triazine-2,4,6-triamine have been conducted, contributing to understanding the potential biological applications of these compounds (Igor Resendes Barbosa et al., 2021).
Corrosion Inhibition for Steel
- Triazine derivatives have been investigated as organic corrosion inhibitors for steel in acidic solutions, showing high inhibition efficiency and suggesting industrial applications (A. El‐Faham et al., 2016).
CO2 Adsorption
- A triazine-based covalent organic polymer has been synthesized and shown to have a high CO2 uptake capacity, indicating its potential use in gas capture and environmental applications (Ruth Gomes et al., 2015).
Mécanisme D'action
Target of Action
Triazine derivatives have been investigated as biologically active small molecules . They exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Mode of Action
Triazine derivatives are known to interact with their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the triazine derivative.
Biochemical Pathways
Given the broad range of activities exhibited by triazine derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Triazine derivatives have been shown to exhibit antimicrobial activity, with some compounds showing promising activity against staphylococcus aureus and escherichia coli .
Action Environment
The compound is sensitive to moisture , suggesting that its stability and efficacy could be affected by environmental humidity.
Orientations Futures
Triazines continue to be the subject of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their biological activity.
Propriétés
IUPAC Name |
2-N-tert-butyl-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBDPVUYWSIIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35651-07-1 |
Source


|
| Record name | 6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

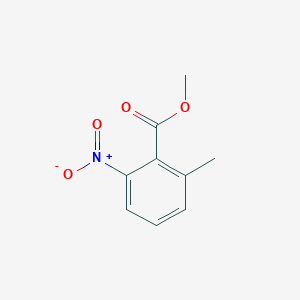
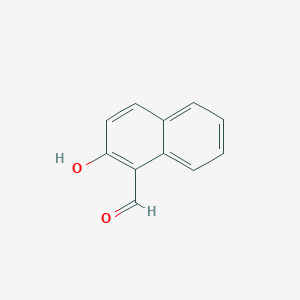
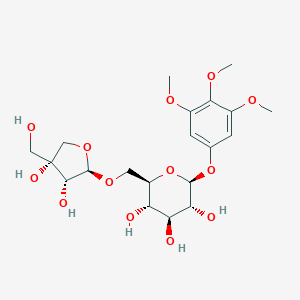

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

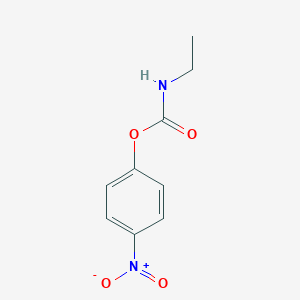

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
